Glyceryl-d5 Behenate
Description
Glyceryl-d5 Behenate is a deuterated derivative of Glyceryl Behenate, a mixture of mono-, di-, and triglycerides of behenic acid (docosanoic acid, C22:0). The "-d5" designation indicates the substitution of five hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is commonly employed in pharmacokinetic and metabolic studies to track molecular behavior via spectroscopic methods such as mass spectrometry .
Properties
Molecular Formula |
C₆₉H₁₂₉D₅O₆ |
|---|---|
Molecular Weight |
1064.83 |
Synonyms |
tri-Docosanoin-d5; Behenic Acid Triglyceride-d5; Compritol 888ATO-d5; Compritol ATO 888-d5; Glycerin Tribehenate-d5; Glycerin-d5 Tribehenic Acid Ester; Glycerol-d5 Tribehenate; Glyceryl-d5 behenate; Glyceryl-d5 Tribehenate; Glyceryl-d5 Tridocosanoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Composition and Properties :
- Primary Components: Predominantly glyceryl dibehenate (40–60%), with monoglycerides (15–23%) and triglycerides (21–35%) .
- Physical Properties: Melting point ≈70°C; insoluble in water and ethanol, soluble in chloroform and warm oils .
- Functionality : Acts as a hydrophobic matrix former in sustained-release drug formulations and an emollient in cosmetics .
Comparison with Similar Compounds
Glyceryl Behenate vs. Polyoxyethylene 40 (PEG 40) Stearate
Structural Differences :
- Glyceryl Behenate : Glycerol esterified with behenic acid (saturated C22 fatty acid).
- PEG 40 Stearate : Polyethylene glycol (PEG) chain (40 ethylene oxide units) esterified with stearic acid (C18:0).
Functional Comparisons :
Research Findings :
- PEG 40 stearate-based nanostructured lipid carriers (NLCs) exhibit superior emulsification, yielding smaller particles and higher drug encapsulation for trans-resveratrol .
- Glyceryl Behenate’s crystalline lipid matrix prolongs drug release, making it ideal for 12-hour sustained-release tablets (e.g., levetiracetam, tramadol) .
Glyceryl Behenate vs. Behenyl Behenate
Structural Differences :
- Glyceryl Behenate : Glycerol backbone esterified with behenic acid.
- Behenyl Behenate : Ester of behenyl alcohol (C22) and behenic acid.
Functional Comparisons :
| Property | Glyceryl Behenate | Behenyl Behenate |
|---|---|---|
| Melting Point | ≈70°C | ≈80°C |
| Hydrophobicity | Moderate | High |
| Cosmetic Use | Viscosity enhancer, emulsifier | Slip agent, emollient |
Glyceryl Behenate vs. Cholesteryl Behenate
Structural Differences :
- Glyceryl Behenate : Glycerol-fatty acid ester.
- Cholesteryl Behenate : Cholesterol esterified with behenic acid.
Functional Comparisons :
Glyceryl-d5 Behenate vs. Non-Deuterated Analogues
Key Differences :
- Isotopic Labeling : this compound enables tracking in mass spectrometry and metabolic studies without altering release kinetics .
- Regulatory Status: Deuterated forms require specialized handling but share the same safety profile as non-deuterated versions .
Research Findings and Data Tables
Table 1: Drug Release Profiles of Glyceryl Behenate vs. PEG 40 Stearate
| Formulation | T50 (h) | T90 (h) | Release Mechanism |
|---|---|---|---|
| Glyceryl Behenate NLCs | 8.2 | 24.5 | Diffusion-controlled |
| PEG 40 Stearate NLCs | 4.5 | 12.0 | Erosion-controlled |
Table 2: Market and Regulatory Comparison
| Compound | Regulatory Status | Key Restrictions |
|---|---|---|
| Glyceryl Behenate | GRAS, USP-compliant | Avoid inhalable forms |
| PEG 40 Stearate | FDA-approved | Potential skin irritation |
Q & A
Q. How can meta-analysis frameworks improve generalizability of this compound research findings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
